Withanicandrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

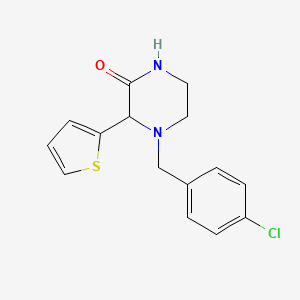

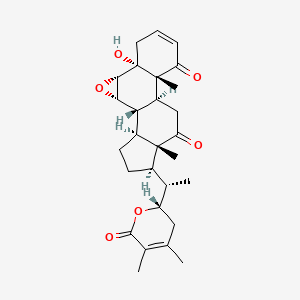

Withanicandrin is a naturally occurring compound classified as a withanolide, which is a type of steroidal lactone. This compound has garnered attention due to its diverse biological activities, including antifungal and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Withanicandrin can be isolated from the non-alkaloidal extract of Nicandra physaloides. The extraction process involves partitioning the plant material to obtain alkaloidal and non-alkaloidal extracts. The non-alkaloidal extract is then subjected to column chromatography to isolate this compound . Analytical grade methanol and acetone are used for recrystallization, while sulphuric acid and ammonia solution are employed in the extraction process .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Withanicandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield epoxides, while reduction reactions can produce hydroxylated derivatives .

Scientific Research Applications

Withanicandrin has a wide range of scientific research applications:

Mechanism of Action

Withanicandrin exerts its effects through the modulation of specific molecular targets and pathways. It has been shown to modulate the transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are involved in pain perception and inflammation . By blocking these channels, this compound reduces nociceptive behavior and inflammation .

Comparison with Similar Compounds

Withanicandrin is part of the withanolide family, which includes compounds like withaferin A, withanolide B, and nicandrin B . These compounds share a similar steroidal lactone structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific ring-C substitution and its potent antifungal and anti-inflammatory properties .

List of Similar Compounds

- Withaferin A

- Withanolide B

- Nicandrin B

- Daturalactone

This compound stands out among these compounds due to its unique structural features and diverse biological activities.

Properties

CAS No. |

39262-28-7 |

|---|---|

Molecular Formula |

C28H36O6 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2S)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-ene-9,13-dione |

InChI |

InChI=1S/C28H36O6/c1-13-11-19(33-25(31)14(13)2)15(3)16-8-9-17-22-18(12-21(30)26(16,17)4)27(5)20(29)7-6-10-28(27,32)24-23(22)34-24/h6-7,15-19,22-24,32H,8-12H2,1-5H3/t15-,16+,17-,18-,19-,22-,23-,24-,26+,27-,28-/m0/s1 |

InChI Key |

UEXBVTCXVKSQTD-DBRLRIMGSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(=O)CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

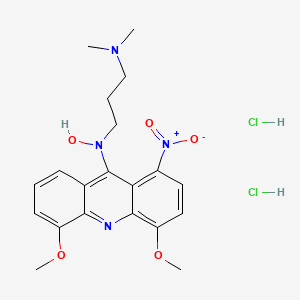

![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)